molecular formula C17H23N3S B5265044 2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline

2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline

Cat. No.: B5265044
M. Wt: 301.5 g/mol
InChI Key: KZWULEDBPVHTKI-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a piperazine ring substituted with an ethyl group and a quinoline ring substituted with a methyl and a methylsulfanyl group.

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the quinoline ring can be substituted with various functional groups.

    Common Reagents and Conditions: Typical reagents include sulfonium salts, alkyl halides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, the compound can inhibit specific enzymes, leading to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3S/c1-4-19-8-10-20(11-9-19)16-12-13(2)14-6-5-7-15(21-3)17(14)18-16/h5-7,12H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWULEDBPVHTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=CC=C3SC)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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